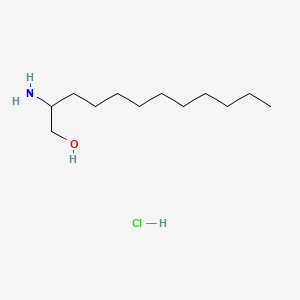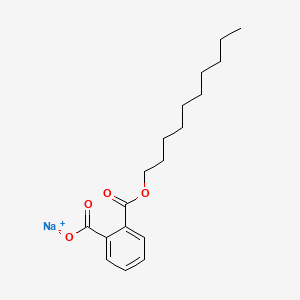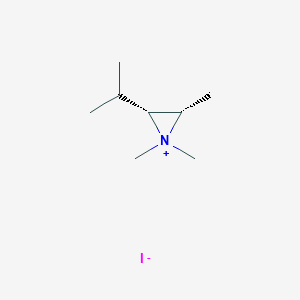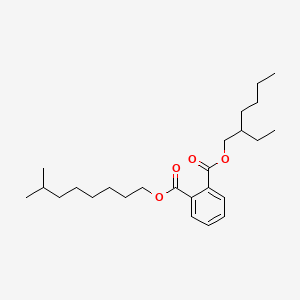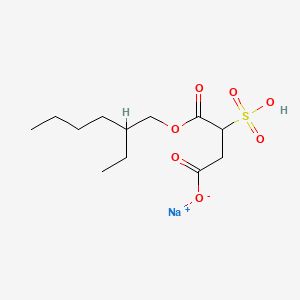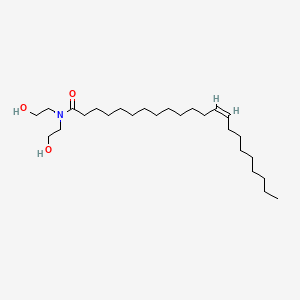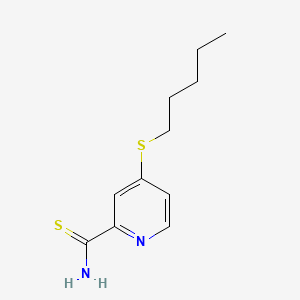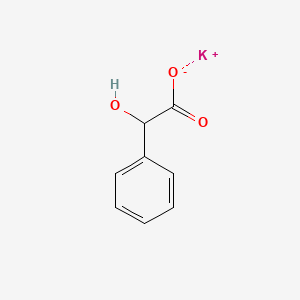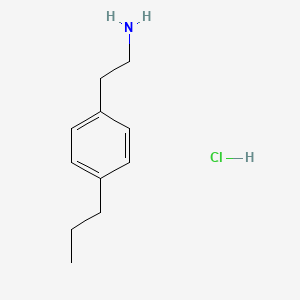![molecular formula C10H12N4O3 B12655087 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime CAS No. 62454-83-5](/img/structure/B12655087.png)
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime is an organic compound with the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol It is known for its unique structure, which includes a nitrophenyl group, a hydrazone linkage, and an oxime functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime typically involves the reaction of p-nitrophenylhydrazine with diacetyl monoxime. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted phenylhydrazones can be obtained depending on the nucleophile used.
科学研究应用
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone and oxime groups can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-[(P-Nitrophenyl)hydrazono]butan-2-one: Lacks the oxime group but has similar reactivity.
4-Nitrophenylhydrazone: Contains a similar hydrazone linkage but differs in the substituents on the phenyl ring.
Diacetyl monoxime: Shares the oxime functional group but lacks the nitrophenyl and hydrazone components.
Uniqueness
The presence of the nitrophenyl group enhances its electron-withdrawing properties, while the hydrazone and oxime groups provide versatility in chemical reactions and interactions with biological molecules .
属性
CAS 编号 |
62454-83-5 |
|---|---|
分子式 |
C10H12N4O3 |
分子量 |
236.23 g/mol |
IUPAC 名称 |
(NZ)-N-[(3E)-3-[(4-nitrophenyl)hydrazinylidene]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H12N4O3/c1-7(8(2)13-15)11-12-9-3-5-10(6-4-9)14(16)17/h3-6,12,15H,1-2H3/b11-7+,13-8- |
InChI 键 |
FOJBDPWRVOUZOL-NVGJIZNYSA-N |
手性 SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C(=N\O)/C |
规范 SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


